1,2-Epoxydodecane
Overview
Description
1,2-Epoxydodecane is a clear colorless liquid . It is used as a reactive diluent and cross-linking agent in the production of epoxy resins, improving the performance and versatility of these industrial materials . It can also be used as a surfactant in the production of emulsions, foams, and dispersants .
Synthesis Analysis
This compound is synthesized by the reaction between sodium carbonate and epichlorohydrin in the presence of an intramolecular hydrogen donor .
Molecular Structure Analysis
The molecular formula of this compound is C12H24O . Its exact mass is 184.18 and its molecular weight is 184.32 . The elemental composition is Carbon: 78.20%, Hydrogen: 13.12%, Oxygen: 8.68% .
Chemical Reactions Analysis
Epoxides, such as this compound, are highly reactive. They polymerize in the presence of catalysts or when heated . These polymerization reactions can be violent. Compounds in this group react with acids, bases, and oxidizing and reducing agents . They react, possibly violently with water in the presence of acid and other catalysts .
Physical And Chemical Properties Analysis
This compound has a vapor pressure of 2 mmHg at 100 °C . It is a liquid with a refractive index of 1.436 . The boiling point is 124-125 °C at 15 mmHg , and the density is 0.844 g/mL at 25 °C .
Scientific Research Applications
Catalytic Applications
Etherification of Sucrose : 1,2-Epoxydodecane is used in the etherification of sucrose, utilizing various tertiary amines as catalysts. This process has led to the development of an efficient heterogeneous catalytic process using basic anion-exchange resins (Pierre et al., 2004).
Synthesis of Amphiphilic Sucrose Ethers : The reaction of this compound with sucrose in DMSO and water has been studied, revealing its role in the synthesis of amphiphilic sucrose ethers (Danel et al., 2002).
Ring Opening Reaction : this compound has been used in the ring-opening reaction to form diacetate diester, catalyzed by quaternary ammonium salts (Fogassy et al., 2009).
Material Science and Polymer Chemistry
Synthesis of Hydroxyalkyl Starch Ethers : this compound has been used in the synthesis of 2-Hydroxydodecyl starch ethers, demonstrating the importance of purification processes in polymer chemistry (Gilet et al., 2018).
Hydrophobic Modification of Dextran : The hydrophobic modification of dextran with this compound in aqueous micellar mediums highlights its utility in altering polymer properties (Covis et al., 2013).
Organolithiums in Reductive Alkylation of Epoxides : The synthesis of alkenes such as (E)-2-Methyltetradeca-1,3-Diene involves the use of this compound in conjunction with organolithiums (Hodgson et al., 2008).
Photocatalyzed Epoxidation : this compound is also involved in TiO2-photocatalyzed epoxidation processes under visible light, indicating its potential in photochemical applications (Ohno et al., 2001).
Epoxy Nanocomposites : Epoxy resins containing this compound have been researched for their multifunctional properties in nanocomposites, crucial in various industrial applications (Gu et al., 2016).
Safety and Hazards
1,2-Epoxydodecane is combustible . It is sensitive to moisture and may decompose on exposure to moist air . It is insoluble in water . Symptoms of exposure may include irritation of the skin, eyes, mucous membranes, and upper respiratory tract . It may be harmful by inhalation or ingestion . When heated to decomposition, it emits acrid smoke and irritating fumes .
Mechanism of Action
Mode of Action
It is known that epoxides, such as 1,2-epoxydodecane, are highly reactive . They can polymerize in the presence of catalysts or when heated . These polymerization reactions can be violent . Epoxides also react with acids, bases, and oxidizing and reducing agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors . For instance, its reactivity suggests that it could be sensitive to the presence of catalysts or heat .
properties
IUPAC Name |
2-decyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGABYXKKCLIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Record name | 1,2-EPOXYDODECANE | |
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DSSTOX Substance ID |
DTXSID9025243 | |
Record name | 1,2-Epoxydodecane | |
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Molecular Weight |
184.32 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1,2-epoxydodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |
Record name | 1,2-EPOXYDODECANE | |
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Boiling Point |
255 to 257 °F at 15 mmHg (NTP, 1992) | |
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Flash Point |
112 °F (NTP, 1992), 44 °C | |
Record name | 1,2-EPOXYDODECANE | |
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Record name | 1,2-Epoxydodecane | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | 1,2-EPOXYDODECANE | |
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Density |
0.844 (NTP, 1992) - Less dense than water; will float | |
Record name | 1,2-EPOXYDODECANE | |
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Vapor Pressure |
6.25 mmHg at 77 °F (NTP, 1992), 6.25 [mmHg] | |
Record name | 1,2-EPOXYDODECANE | |
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Record name | 1,2-Epoxydodecane | |
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CAS RN |
2855-19-8 | |
Record name | 1,2-EPOXYDODECANE | |
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Record name | 1,2-EPOXYDODECANE | |
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